1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C18H32N2O4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butoxycarbonyl and dimethylpiperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The dimethylpiperidinyl group is then added through a series of substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester: Similar in structure but with an ethyl ester group.
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: Contains an azetidine ring instead of a piperidine ring
Uniqueness
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C18H32N2O4 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H32N2O4/c1-12-6-13(2)9-19(8-12)15-7-14(16(21)22)10-20(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22) |
InChI Key |
RJBGHKKPVSPMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.